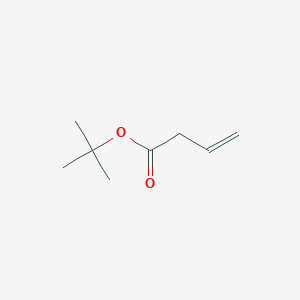

tert-Butyl 3-butenoate

描述

属性

IUPAC Name |

tert-butyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGASWKRTXGWPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348670 | |

| Record name | tert-Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-55-6 | |

| Record name | tert-Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-Butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Acid-Catalyzed Esterification

The direct esterification of 3-butenoic acid with tert-butanol under acidic conditions is a classical method. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, often employing a Dean-Stark trap to remove water and shift equilibrium toward ester formation.

Reaction Conditions

-

Catalyst: 1–5 mol% H₂SO₄ or pTSA

-

Solvent: Toluene or benzene (for azeotropic water removal)

-

Temperature: 80–110°C

Mechanism:

This method is cost-effective but may require prolonged reaction times (12–24 hours) and faces challenges in purifying moisture-sensitive tert-butyl esters.

Steglich Esterification

For acid-sensitive substrates, the Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers a milder alternative. This method activates 3-butenoic acid as an intermediate acyloxyphosphonium ion, facilitating nucleophilic attack by tert-butanol.

Reaction Conditions

-

Reagents: DCC (1.2 equiv), DMAP (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Yield: 70–90% (based on similar tert-butyl ester syntheses).

Advantages:

-

Avoids strong acids, preserving acid-labile functional groups.

-

Higher yields compared to traditional esterification.

Transesterification

Transesterification involves reacting methyl or ethyl 3-butenoate with tert-butanol in the presence of a catalyst. Titanium(IV) isopropoxide or enzymatic catalysts (e.g., lipases) are commonly used.

Reaction Conditions

-

Catalyst: Ti(OiPr)₄ (5 mol%) or immobilized Candida antarctica lipase B

-

Solvent: Toluene or solvent-free

-

Temperature: 60–80°C (chemical) or 30–40°C (enzymatic)

Example:

Alkylation of Carboxylate Salts

Reaction of 3-butenoic acid salts with tert-butyl halides (e.g., tert-butyl chloride) in polar aprotic solvents provides another route. This method is efficient but requires anhydrous conditions.

Reaction Conditions

-

Base: K₂CO₃ or NaH

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 60–80°C

Mechanism:

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic approach:

| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 80–110°C | 60–85% | Low cost, simple setup | Long reaction time, moisture sensitivity |

| Steglich | DCC/DMAP | 0–25°C | 70–90% | Mild conditions, high yields | Expensive reagents, byproduct removal |

| Transesterification | Ti(OiPr)₄ | 60–80°C | 80–95% | High efficiency, scalable | Requires excess tert-butanol |

| Alkylation | K₂CO₃ | 60–80°C | 65–85% | Anhydrous conditions, fast kinetics | Sensitivity to tert-butyl halide purity |

Purification and Characterization

Distillation

This compound’s boiling point (154.1°C at 760 mmHg) allows purification via fractional distillation under reduced pressure. Silica gel column chromatography (hexane:ethyl acetate = 95:5) is an alternative for laboratory-scale purification.

Spectroscopic Data

-

IR (neat): 1720 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).

-

¹H NMR (CDCl₃): δ 5.8–5.6 (m, 2H, CH₂=CH), 4.2 (s, 2H, COOCH₂), 1.4 (s, 9H, t-Bu).

化学反应分析

CCS1477 主要与 p300 和 CBP 的溴结构域发生结合反应。 这些相互作用抑制组蛋白的乙酰化,导致基因表达发生改变 。在生理条件下,该化合物通常不会发生氧化、还原或取代反应。 这些反应形成的主要产物是 p300 和 CBP 的抑制形式,导致肿瘤发生途径的抑制 .

科学研究应用

CCS1477 具有广泛的科学研究应用:

作用机制

CCS1477 通过与 p300 和 CBP 的溴结构域以高亲和力结合而发挥作用(解离常数分别为 1.3 和 1.7 纳摩尔) 。这种结合抑制组蛋白的乙酰化,导致肿瘤发生基因表达的抑制。 该化合物还会影响其他关键的癌症驱动因子,包括 c-Myc 蛋白,该蛋白在癌症进展中起着至关重要的作用 。 通过抑制这些途径,CCS1477 有效地减少了肿瘤生长和增殖 .

相似化合物的比较

Structural and Functional Group Analysis

The reactivity and applications of tert-butyl 3-butenoate are influenced by its tert-butyl ester and vinyl groups. Below is a comparison with structurally related compounds:

Reactivity and Stability

- This compound: The vinyl group enables participation in Diels-Alder or radical polymerization reactions. The tert-butyl group provides steric hindrance, slowing hydrolysis compared to methyl or ethyl esters .

- tert-Butyl alcohol : Highly reactive with oxidizers (e.g., permanganates) and strong acids, producing flammable isobutylene gas . Its volatility (boiling point ~82°C) increases inhalation risks .

- tert-Butyl 3-aminobenzoate: The aromatic amine group allows for electrophilic substitution, making it useful in drug synthesis .

- Ethyl 3-hydroxybutanoate: The hydroxyl group facilitates esterification or oxidation to ketones, relevant in biodegradable polymer production .

生物活性

tert-Butyl 3-butenoate (C8H14O2) is an ester compound notable for its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, highlighting relevant research findings, case studies, and experimental data.

- Molecular Formula : C8H14O2

- Molecular Weight : 142.20 g/mol

- Boiling Point : 88 °C

- Flash Point : 31 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its metabolic stability and potential therapeutic applications. Key findings include:

Case Studies and Experimental Findings

Several studies have contributed to the understanding of this compound's biological activity:

- In Vitro Metabolism Studies : An investigation into the metabolic pathways of tert-butyl esters revealed that oxidative metabolism is a significant route for degradation in human liver microsomes. This study highlighted the involvement of multiple cytochrome P450 isoforms, suggesting that modifications to the tert-butyl group could improve metabolic stability without compromising biological activity .

- Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have demonstrated antimicrobial effects. For instance, a series of butenoate derivatives were tested against bacterial strains, showing varying degrees of effectiveness, which may provide insights into the potential applications of this compound in antimicrobial formulations .

Table 1: Summary of Metabolic Stability Studies

| Compound | Metabolic Stability (t1/2 in HLM) | Major Metabolic Pathway |

|---|---|---|

| This compound | TBD | Oxidation via CYP450 |

| Trifluoromethylcyclopropyl analogue | Increased (114 min) | Reduced oxidation |

| Hydroxyl-substituted analogue | Moderate increase | Mixed pathways |

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl butenoate | E. coli | 32 µg/mL |

| Ethyl butenoate | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

常见问题

Q. What are the established synthetic routes for preparing tert-Butyl 3-butenoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthesis involves esterification of 3-butenoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include:

- Catalyst loading : Higher concentrations accelerate esterification but may increase side reactions.

- Temperature : Optimal at 80–100°C; excessive heat risks decomposition .

- Solvent removal : Azeotropic distillation (e.g., toluene) improves yield by shifting equilibrium. Purification via fractional distillation or column chromatography is critical for isolating high-purity product (>98%, GC) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C away from oxidizers and heat sources to prevent decomposition .

- PPE : Use nitrile gloves, chemical goggles, and lab coats. For vapor exposure, employ NIOSH-approved respirators (e.g., OV/AG filters) .

- Emergency measures : Equip labs with eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered by trained personnel .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound in polar vs. nonpolar solvents be resolved experimentally?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures in solvents (e.g., DMSO vs. hexane).

- Kinetic studies : Monitor degradation rates via HPLC at elevated temperatures (50–120°C).

- Solvent effects : Polar solvents may stabilize intermediates via hydrogen bonding, altering degradation pathways .

Q. What strategies optimize regioselectivity in Diels-Alder reactions using this compound as a dienophile?

Methodological Answer:

- Steric modulation : The bulky tert-butyl group favors endo transition states. Compare yields with less hindered esters (e.g., methyl 3-butenoate).

- Catalysis : Lewis acids (e.g., TiCl₄) enhance electrophilicity of the dienophile.

- Solvent tuning : Low-polarity solvents (e.g., dichloromethane) improve stereoselectivity .

Q. How do computational methods predict the reactivity of this compound in radical polymerization?

Methodological Answer:

- DFT calculations : Model bond dissociation energies (BDEs) of the allylic C-H bonds to assess susceptibility to radical abstraction.

- Transition state analysis : Simulate propagation steps to identify steric hindrance from the tert-butyl group.

- Comparative studies : Contrast with analogs (e.g., n-butyl 3-butenoate) to validate computational predictions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported hydrolysis rates of this compound under acidic vs. basic conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。